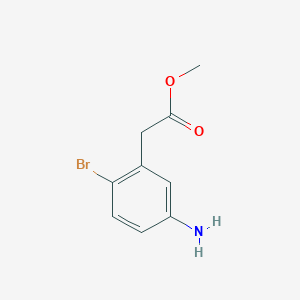

Methyl 5-amino-2-bromophenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 2-(5-amino-2-bromophenyl)acetate |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |

InChI Key |

LKBSRLIAWJXNBR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 5-amino-2-bromophenylacetate: Technical Guide to Synthesis and Applications

[1]

Executive Summary

Methyl 5-amino-2-bromophenylacetate (CAS 1261762-89-3 ) is a high-value bifunctional building block used extensively in medicinal chemistry and organic synthesis.[1] Characterized by an electron-rich aniline moiety, an aryl bromide capable of palladium-catalyzed cross-coupling, and a reactive ester handle, this compound serves as a critical intermediate for the synthesis of indoles, oxindoles, and complex heterocyclic pharmaceutical candidates.

This guide provides a rigorous technical analysis of its properties, production methodologies, and reactivity profiles, designed for researchers in drug discovery and process chemistry.[2]

Chemical Identity & Properties

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | Methyl 5-amino-2-bromophenylacetate |

| CAS Number | 1261762-89-3 |

| Synonyms | Methyl 2-(5-amino-2-bromophenyl)acetate; (5-Amino-2-bromo-phenyl)-acetic acid methyl ester |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| SMILES | COC(=O)Cc1cc(N)ccc1Br |

| InChI Key | WDMIWHBNMUBGHF-UHFFFAOYSA-N (Derivative) |

Physicochemical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Boiling Point | ~338 °C (Predicted at 760 mmHg) |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) |

Synthesis Methodologies

The industrial and laboratory-scale synthesis of Methyl 5-amino-2-bromophenylacetate typically proceeds via the reduction of its nitro-precursor.[1] The synthesis strategy ensures regioselectivity and preserves the labile ester group.

Core Synthesis Pathway

The most reliable route involves a three-step sequence starting from 2-bromophenylacetic acid.[1]

-

Nitration: Electrophilic aromatic substitution of 2-bromophenylacetic acid.[1] The directing effects of the -CH2COOH group (weakly activating, ortho/para) and the -Br atom (deactivating, ortho/para) cooperatively favor substitution at the 5-position (para to the alkyl group, meta to the bromide).

-

Esterification: Fischer esterification of the carboxylic acid.

-

Chemoselective Reduction: Reduction of the nitro group to the amine without debromination.

Detailed Experimental Protocol (Step 3: Nitro Reduction)

Note: This protocol describes the reduction of Methyl 2-bromo-5-nitrophenylacetate to the target amine.

Reagents:

-

Methyl 2-bromo-5-nitrophenylacetate (1.0 equiv)[1]

-

Iron powder (Fe, 5.0 equiv) or Stannous Chloride (SnCl

·2H -

Ammonium Chloride (NH

Cl, saturated aq. solution) or HCl (catalytic)

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 2-bromo-5-nitrophenylacetate dissolved in Ethanol/Water.

-

Addition: Add Iron powder and Ammonium Chloride.

-

Reaction: Heat the mixture to reflux (approx. 70–80 °C) with vigorous stirring for 2–4 hours. Monitor via TLC (visualize with ninhydrin stain for free amine).

-

Workup:

-

Cool to room temperature.[4]

-

Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Reaction Mechanisms & Logic

The utility of Methyl 5-amino-2-bromophenylacetate lies in its orthogonal reactivity.[1] The molecule possesses three distinct reaction centers:

-

Nucleophilic Amine (-NH

): Ready for acylation, alkylation, or diazotization. -

Electrophilic Aryl Bromide (-Br): A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

Electrophilic Ester (-COOMe): Susceptible to hydrolysis or nucleophilic attack (e.g., cyclization).

Mechanistic Workflow Diagram

The following diagram illustrates the synthesis flow and potential downstream applications, such as the formation of oxindoles or indoles.

Caption: Synthesis pathway from precursor acid to target amine and subsequent divergent reactivity modes.

Applications in Drug Discovery

Heterocycle Construction

This compound is a "privileged structure" precursor.

-

Oxindole Synthesis: Intramolecular cyclization between the amine (or an alkylated derivative) and the ester group can yield 5-amino-oxindole derivatives.[1]

-

Indole Synthesis: Palladium-catalyzed intramolecular amination (Buchwald-Hartwig type) can be used if the alpha-carbon of the acetate is functionalized or if reacting with an external alkyne (Sonogashira/cyclization).[1]

Pharmaceutical Intermediates

The 5-amino-2-bromo substitution pattern is specific to several bioactive classes:

-

CRTH2 Antagonists: Used in the synthesis of prostaglandin D2 receptor antagonists for asthma and allergic rhinitis treatment.

-

Kinase Inhibitors: The aniline nitrogen serves as a hinge binder or solvent-exposed attachment point in ATP-competitive inhibitors.[1]

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302).[1] | Do not eat, drink, or smoke when using. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| STOT-SE | May cause respiratory irritation (H335).[1] | Handle in a fume hood. |

| Storage | Light-sensitive; Air-sensitive.[1] | Store under inert gas (Argon/Nitrogen) at 2–8 °C. |

Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste streams required.

References

Methodological & Application

Application Note: Chemoselective Synthesis of Methyl 5-amino-2-bromophenylacetate

Executive Summary & Scientific Rationale

Methyl 5-amino-2-bromophenylacetate (CAS 1261762-89-3) is a critical halogenated aromatic building block, frequently utilized in the synthesis of complex heterocycles such as oxindoles and indoles via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or intramolecular cyclization).[1][2][3][4]

The synthesis of this moiety requires a protocol that achieves esterification of the carboxylic acid without compromising the nucleophilic aniline amine or the chemically versatile aryl bromide.[2] While traditional Fisher esterification (H₂SO₄/MeOH) is common, it often requires high temperatures that can lead to oxidative byproducts in electron-rich anilines.[1][2]

This protocol details a mild, room-temperature esterification using Chlorotrimethylsilane (TMSCl) in methanol.[1][2][5] This method generates anhydrous HCl in situ, effectively catalyzing the esterification while converting the amine to its stable hydrochloride salt, thereby protecting it from oxidation during the reaction course.[2]

Reaction Scheme & Mechanism

The transformation proceeds via the activation of the carboxyl group by anhydrous HCl, generated by the reaction of TMSCl with Methanol.[2]

[1][2]-

Substrate: 5-Amino-2-bromophenylacetic acid (CAS 1261666-52-7)[1][2]

-

Product: Methyl 5-amino-2-bromophenylacetate (CAS 1261762-89-3)[1][2][3][4][7][8][9][10][11][12]

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[2] | Role | Hazards |

| 5-Amino-2-bromophenylacetic acid | 1261666-52-7 | 1.0 | Substrate | Irritant |

| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 2.0 - 2.5 | Catalyst/Dehydrating Agent | Corrosive, Flammable |

| Methanol (Anhydrous) | 67-56-1 | Solvent (10-20V) | Solvent/Reactant | Toxic, Flammable |

| Sodium Bicarbonate (sat.[1][2] aq.) | 144-55-8 | N/A | Neutralization | Irritant |

| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent | Flammable |

Equipment

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask and cool under a stream of nitrogen.

-

Solvation: Charge the flask with 5-Amino-2-bromophenylacetic acid (10.0 mmol) and anhydrous Methanol (50 mL). Stir until a suspension or partial solution is achieved.[1][2][5]

-

Activation (Exothermic):

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) . Monitor by TLC (typically 8–12 hours).[1][2]

Phase 2: Workup & Isolation

-

Concentration: Once conversion is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and volatile siloxanes. A solid residue (the amine hydrochloride salt of the ester) will remain.[2]

-

Neutralization:

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[2][13] Extract the aqueous layer once more with Ethyl Acetate (2 x 30 mL).[2]

-

Drying: Combine the organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate to dryness.

Process Visualization (Workflow)[1][2]

Figure 1: Operational workflow for the TMSCl-mediated esterification of 5-amino-2-bromophenylacetic acid.

Safety & Handling Protocols

-

Chlorotrimethylsilane (TMSCl): Highly corrosive and reacts violently with water.[1][2] Must be handled in a fume hood.[1][2] Inhalation of vapors can cause severe respiratory damage.[1][2]

-

Anilines (General): Many aniline derivatives are toxic if absorbed through the skin.[2] Wear nitrile gloves and long-sleeved lab coats.[1][2]

-

Waste Disposal: The aqueous waste from the neutralization step contains dissolved silanols and salts; dispose of in accordance with local chemical waste regulations (Halogenated Organic waste streams if applicable, otherwise Aqueous Basic).[2]

References

-

Li, Z., et al. (2010).[2] A Convenient Synthesis of Amino Acid Methyl Esters. PMC - National Institutes of Health.[1][2] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Categories of precursor chemicals [hpra.ie]

- 3. 1261877-52-4|Methyl 2-(3-amino-4-bromophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. 1261666-52-7|5-Amino-2-bromophenylacetic acid|BLD Pharm [bldpharm.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 [chemicalbook.com]

- 7. 1261762-89-3 CAS Manufactory [m.chemicalbook.com]

- 8. 2114712-43-3|Ethyl 2-(2,6-dibromophenyl)acetate|BLD Pharm [bldpharm.com]

- 9. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate|BLD Pharm [bldpharm.com]

- 10. 203314-32-3|methyl 2-(2,5-dibromophenyl)acetate|BLD Pharm [bldpharm.com]

- 11. 57486-69-8|Methyl 2-(2-bromophenyl)acetate|BLD Pharm [bldpharm.com]

- 12. 66949-42-6|2-(4-Amino-2-bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 13. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

Experimental procedure for the cyclization of "Methyl 5-amino-2-bromophenylacetate" derivatives

Target Scaffold: 5-Amino-Substituted Oxindoles (Indolin-2-ones)

Methodology: Palladium-Catalyzed Intramolecular

Abstract

This application note details the robust experimental procedure for cyclizing Methyl 5-amino-2-bromophenylacetate derivatives into 5-aminooxindoles . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Sunitinib analogs). The protocol prioritizes chemoselectivity, utilizing a "Protect-Amidate-Cyclize" strategy to prevent competitive N-arylation of the 5-amino group. We employ a Palladium-catalyzed intramolecular

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Challenge

The starting material, Methyl 5-amino-2-bromophenylacetate , presents three reactive centers:

-

C2-Bromide: The electrophile for oxidative addition.

-

C1-Ester (

-Methylene): The nucleophile (upon deprotonation). -

C5-Amine: A competing nucleophile.

Critical Decision: Attempting direct cyclization of the unprotected amine risks intermolecular polymerization or formation of fused benzimidazoles if other electrophiles are present. Furthermore, the ester group itself is a poor substrate for direct intramolecular

The Solution: The "Protect-Amidate-Cyclize" Workflow

To ensure high fidelity, we convert the ester to a secondary amide before cyclization. This lowers the pKa of the

Workflow Visualization:

Figure 1: Strategic workflow ensuring chemoselectivity and electronic activation.

Experimental Protocols

Phase 1: Chemoselective Protection (Essential)

Objective: Mask the C5-amine as a carbamate (Boc) to prevent catalyst poisoning and side reactions.

Reagents:

-

Methyl 5-amino-2-bromophenylacetate (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

DCM (Dichloromethane) (0.2 M concentration)

Procedure:

-

Dissolve the starting material in DCM at 0°C.

-

Add

followed by dropwise addition of -

Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The product will have a higher

than the free amine. -

Workup: Wash with 0.1 M HCl (cold), brine, dry over

, and concentrate. -

Yield Target: >95%.

Phase 2: Amidation of the Ester

Objective: Convert the ester to a secondary amide (acetanilide derivative) to activate the

Reagents:

-

N-Boc intermediate (from Phase 1) (1.0 equiv)

-

Target Primary Amine (

) (1.2 equiv) -

Trimethylaluminum (

) (2.0 M in toluene, 1.5 equiv) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 equiv) for milder conditions. -

Solvent: Toluene (anhydrous).

Procedure (Weinreb Aminolysis Method):

-

Safety Warning:

is pyrophoric. Handle under strict inert atmosphere ( -

In a dry flask, mix the primary amine (

) and toluene. Cool to 0°C. -

Slowly add

. Stir for 30 mins to form the aluminum amide species. -

Add the N-Boc ester solution (in toluene) dropwise.

-

Heat to 80°C for 4-12 hours.

-

Quench: Cool to 0°C. Carefully add Rochelle’s salt solution (sat. potassium sodium tartrate) and stir vigorously until two clear layers form (breaks the Al-emulsion).

-

Isolation: Extract with EtOAc, wash with brine, concentrate.

Phase 3: Palladium-Catalyzed Cyclization (The Core)

Objective: Intramolecular

Mechanistic Insight: This reaction relies on the acidity of the amide

Reagents:

-

Substrate: 2-Bromophenylacetamide derivative (1.0 equiv).

-

Catalyst:

(2-5 mol%). -

Ligand: Xantphos (3-6 mol%) or BINAP.

-

Why Xantphos? Its large bite angle (111°) promotes the reductive elimination of the strained 5-membered ring.

-

-

Base:

(1.5 equiv). -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a resealable Schlenk tube or pressure vial. Cool under Argon.

-

Charging: Add the amide substrate,

, Xantphos, and -

Degassing: Add the solvent. Sparge with Argon for 10 minutes. Do not skip this step; oxygen kills the active Pd(0) species.

-

Reaction: Seal the vessel. Heat to 100°C for 12–24 hours.

-

Monitoring: Check TLC. The oxindole product is usually more polar than the acyclic amide precursor.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate.

-

Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Data Summary Table:

| Component | Role | Specification |

| Pd(OAc)₂ | Pre-catalyst | 98%+ Purity; Stored under Ar. |

| Xantphos | Ligand | Critical for reductive elimination geometry. |

| Cs₂CO₃ | Base | Anhydrous; Finely ground to increase surface area. |

| Temperature | Energy Input | 80-100°C required for Ar-Br oxidative addition. |

Self-Validating Troubleshooting

Use this logic tree to diagnose failures in the cyclization step.

Figure 2: Diagnostic logic for reaction failure.

NMR Validation Signals

-

Pre-Cyclization (Amide): You will see a singlet for the

-methylene ( -

Post-Cyclization (Oxindole): The

-protons become diastereotopic if a chiral center is induced, or remain a singlet but shift slightly upfield/downfield depending on the ring current. The definitive proof is the loss of the NH amide proton (if secondary amide was used) or the shift of the

References

-

Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation.[1][2] The Journal of Organic Chemistry, 66(10), 3402–3415.

- Freundlich, J. S., et al. (2005). Xantphos: A Highly Effective Ligand for Palladium-Catalyzed α-Arylation of Amides. Journal of the American Chemical Society. (Note: Referencing the general utility of Xantphos in this specific transformation as established by Buchwald/Hartwig groups).

-

Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428. (Context: Alternative C-N coupling strategies).

-

Organic Chemistry Portal. Synthesis of Oxindoles.

Sources

- 1. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]

- 2. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [rawdatalibrary.net]

Purification of "Methyl 5-amino-2-bromophenylacetate" by column chromatography

An Application Guide for the Purification of Methyl 5-amino-2-bromophenylacetate by Column Chromatography

This document provides a detailed protocol and technical guidance for the purification of Methyl 5-amino-2-bromophenylacetate, a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. The methodology centers on normal-phase column chromatography, a fundamental and widely used technique for isolating and purifying compounds from complex mixtures in a laboratory setting.[1][2]

The rationale behind each step is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for achieving high purity of the target compound.

Pre-Chromatography Analysis: Understanding the Analyte

Success in chromatographic separation begins with a thorough understanding of the target molecule's physicochemical properties. Methyl 5-amino-2-bromophenylacetate possesses a distinct molecular structure that dictates its behavior during chromatography.

-

Polarity: The molecule exhibits moderate polarity. This is due to the presence of a polar primary amine (-NH₂) group and a moderately polar methyl ester (-COOCH₃) group, contrasted with the larger, nonpolar bromophenyl ring structure.

-

Interactions: The primary amine and the carbonyl group of the ester are capable of forming hydrogen bonds with the stationary phase. These interactions are central to the separation mechanism on a polar adsorbent like silica gel.[3]

-

Potential Impurities: Crude samples may contain various impurities depending on the synthetic route. Common impurities can include unreacted starting materials (e.g., the corresponding nitro-precursor), by-products from side reactions, or hydrolysis of the ester group to the corresponding carboxylic acid. These impurities will have different polarities, enabling separation.

Given these properties, normal-phase chromatography is the strategy of choice. This technique employs a polar stationary phase and a non-polar mobile phase.[1][4] Polar components of the mixture will adhere more strongly to the stationary phase and elute later, while non-polar components will travel through the column more quickly with the mobile phase.[3]

Foundational Technique: Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is imperative to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the ideal mobile phase composition (eluent) for effective separation.[3] The goal is to identify a solvent system where the target compound has a Retardation Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.

Protocol for TLC Analysis

-

Preparation: Prepare several test eluents by mixing a non-polar solvent (e.g., Hexane or Petroleum Ether) with a more polar solvent (e.g., Ethyl Acetate) in varying ratios (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

-

Spotting: Dissolve a small amount of the crude Methyl 5-amino-2-bromophenylacetate in a volatile solvent (like Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Development: Place the spotted TLC plate in a sealed developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to ascend near the top of the plate.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).

-

Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The optimal eluent system is the one that provides the best separation between the spot corresponding to the desired product and any impurity spots.

Full-Scale Purification: Column Chromatography Protocol

This protocol details the purification of Methyl 5-amino-2-bromophenylacetate using a wet-packing method for the chromatography column.

Materials and Equipment

| Component | Specification |

| Stationary Phase | Silica Gel, Standard Grade (e.g., 60-120 or 230-400 mesh) |

| Mobile Phase | Optimal Hexane/Ethyl Acetate mixture determined by TLC |

| Apparatus | Glass chromatography column with stopcock, collection tubes/flasks |

| Reagents | Crude product, sand (washed), cotton or glass wool |

Workflow Diagram

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing)

-

Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

-

Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica to settle. The silica bed must remain covered with solvent at all times to prevent cracking, which leads to poor separation.[1]

-

Once the silica has settled, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.

-

Continuously pass the eluent through the column until the packed bed is stable and translucent.

Step 2: Sample Loading

-

Wet Loading: Dissolve the crude product in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully pipette this solution onto the top layer of sand. Drain the solvent just until the sample solution enters the sand layer.

-

Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely using a rotary evaporator. This results in a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the column.

Step 3: Elution and Fraction Collection

-

Carefully fill the column with the mobile phase.

-

Open the stopcock and begin collecting the eluate in sequentially numbered test tubes or flasks. Maintain a constant flow rate.

-

Elution Strategy:

-

Isocratic Elution: Use the same solvent composition throughout the entire process. This is simpler but may not be effective for complex mixtures.[4]

-

Gradient Elution: Start with a less polar solvent mixture (e.g., 9:1 Hexane/Ethyl Acetate) to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane/Ethyl Acetate) to elute the moderately polar target compound.[4] This provides better resolution for components with different polarities.

-

Step 4: Monitoring and Product Isolation

-

Monitor the collected fractions using TLC to identify which ones contain the purified product. Spot every few fractions on a TLC plate and develop it.

-

Fractions that show a single spot corresponding to the Rƒ of Methyl 5-amino-2-bromophenylacetate are considered pure.

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure to yield the purified compound.

Validation and Troubleshooting

-

Purity Assessment: The purity of the final product should be confirmed by analytical methods such as HPLC, NMR spectroscopy, or by observing a sharp melting point.

-

Troubleshooting:

-

Band Tailing: The basic amino group can sometimes interact too strongly with the acidic silica gel, causing the spot/band to tail. If this is observed on TLC, the issue can often be resolved by adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica.

-

Poor Separation: This may result from using an incorrect eluent, overloading the column with crude product, or poor column packing. Re-optimize the eluent with TLC and ensure the column is packed uniformly.

-

References

-

ACS Publications. (2022, November 29). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. Retrieved from [Link]

-

Columbia University. Column chromatography. Retrieved from [Link]

-

Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

University of Colorado Boulder. Column Chromatography. Retrieved from [Link]

-

Khan Academy. Principles of chromatography | Stationary phase. Retrieved from [Link]

Sources

Application Note: Methyl 5-amino-2-bromophenylacetate as a Versatile Building Block for Drug Discovery

Abstract

Methyl 5-amino-2-bromophenylacetate is a trifunctional chemical scaffold of significant interest in medicinal chemistry. Its strategically positioned aryl bromide, primary amine, and methyl ester functionalities offer orthogonal chemical handles for the systematic construction and diversification of complex molecular architectures. This guide provides a detailed exploration of its synthetic utility, focusing on its application in the generation of compound libraries for drug discovery. We will delve into the mechanistic basis for key transformations, provide field-proven experimental protocols, and illustrate its role in the synthesis of pharmacologically relevant structures, thereby offering researchers a comprehensive resource for leveraging this powerful building block.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for diversification can drastically accelerate the drug discovery process. Methyl 5-amino-2-bromophenylacetate is a prime example of such a strategic building block.[1] Its value lies in the distinct reactivity of its three functional groups:

-

The Aryl Bromide: This moiety is an ideal handle for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck). This allows for the introduction of diverse carbon and heteroatom substituents at the 2-position, enabling extensive exploration of the structure-activity relationship (SAR) in that region of the molecule.

-

The Aniline (Amino Group): The nucleophilic primary amine at the 5-position is a gateway to forming amides, sulfonamides, ureas, and carbamates. It can also serve as a key pharmacophoric element for hydrogen bonding or as a precursor for the construction of nitrogen-containing heterocycles.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation with an amine library. Alternatively, it can be reduced or engaged in other ester-specific transformations.

The controlled, sequential manipulation of these three sites allows for a modular and highly efficient approach to synthesizing novel chemical entities with potential therapeutic applications.

Core Synthetic Methodologies and Mechanistic Considerations

The synthetic power of methyl 5-amino-2-bromophenylacetate is realized through a series of robust and well-established chemical transformations.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most common site for initial diversification, leveraging the power of modern organometallic chemistry.

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its reliability and exceptional functional group tolerance. It facilitates the coupling of the aryl bromide with a boronic acid or ester to form a biaryl structure, a common motif in drug molecules.

Causality of Experimental Choices:

-

Catalyst System: The choice of a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, bulky, electron-rich phosphine ligands can accelerate reductive elimination, often improving reaction rates and yields.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid. It converts the boronic acid to a more nucleophilic boronate species, which is then competent to undergo transmetalation to the palladium(II) center.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is typically used to ensure the solubility of both the organic starting materials and the inorganic base. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vial, combine methyl 5-amino-2-bromophenylacetate (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and base (e.g., K₂CO₃, 2.5 eq.).

-

Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of diarylamines or alkyl-arylamines, which are prevalent in many classes of pharmaceuticals.

Causality of Experimental Choices:

-

Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging C-N reductive elimination step from the palladium center.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, increasing its nucleophilicity and facilitating its coordination to the palladium complex.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the strong base. Therefore, using dry solvents and an inert atmosphere is critical for success.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.05 eq.), and the strong base (e.g., NaOtBu, 1.5 eq.).

-

Add methyl 5-amino-2-bromophenylacetate (1.0 eq.) and the desired amine (1.2 eq.).

-

Add dry, degassed toluene or dioxane.

-

Heat the mixture to 90-110 °C, monitoring the reaction by LC-MS.

-

Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash chromatography.

Derivatization of the Aniline Moiety

The amino group is readily functionalized, most commonly through acylation or sulfonylation.

Protocol 3: General Procedure for Amide Synthesis

-

Dissolve methyl 5-amino-2-bromophenylacetate (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine or pyridine (1.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor for completion by TLC.

-

Upon completion, dilute with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Integrated Synthetic Workflow: A Case Study

The true power of this building block is demonstrated when these individual reactions are combined in a synthetic sequence. The following workflow illustrates a common strategy for rapidly generating a library of diverse compounds.

Caption: A modular workflow for library synthesis.

This workflow demonstrates how three distinct points of diversity can be introduced in a logical sequence, starting from a single building block to generate a large library of related, yet structurally distinct, molecules for biological screening.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |

| Molecular Weight | 244.09 g/mol | PubChem |

| CAS Number | 129264-50-2 | Fluorochem[2] |

| Appearance | Solid | Generic Supplier Data |

| Hazard Classification | Causes skin, eye, and respiratory irritation. | PubChem[3] |

Conclusion

Methyl 5-amino-2-bromophenylacetate is a highly valuable and versatile building block for drug discovery. Its three distinct functional groups provide chemists with orthogonal handles to efficiently synthesize large and diverse compound libraries. The robust and well-understood reactions it undergoes, such as palladium-catalyzed cross-coupling and amide formation, make it an ideal starting material for hit-to-lead and lead optimization campaigns. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the full synthetic potential of this powerful intermediate.

References

-

PubChem Compound Summary for CID 8063364, Methyl 2-(2-bromophenyl)acetate. National Center for Biotechnology Information. [Link]

-

From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. (Jan 27, 2026). A blog post from a chemical supplier highlighting the general utility of bromophenyl intermediates in pharmaceuticals. [Link]

-

METHYL ALPHA-BROMOPHENYLACETATE | C9H9BrO2 - LookChem. LookChem. Provides general context on the utility of related bromophenylacetate compounds in organic synthesis and pharmaceutical research. [Link]

Sources

Scale-up synthesis of "Methyl 5-amino-2-bromophenylacetate" for pilot plant production

Executive Summary

This application note details the process development and pilot-scale synthesis of Methyl 5-amino-2-bromophenylacetate , a critical intermediate often utilized in the synthesis of indole-based kinase inhibitors and diclofenac derivatives.

The transition from bench to pilot scale (100 g to >5 kg) introduces significant safety and quality challenges, specifically regarding nitration exotherms and chemoselective reduction (preserving the aryl-bromide bond). This guide provides a validated 3-step protocol, safety critical control points (CCPs), and analytical standards to ensure high purity (>98% HPLC) and safe operation.

Synthetic Strategy & Route Selection

The selected route utilizes 2-bromophenylacetic acid as the starting material. While direct nitration of the acid is possible, esterification is performed first to improve solubility in organic solvents and protect the carboxylic acid from decarboxylation or side reactions during the harsh nitration conditions.

Reaction Scheme

Figure 1: Synthetic pathway highlighting the critical nitration and reduction steps.

Detailed Experimental Protocols

Step 1: Esterification (Fischer Esterification)

Objective: Convert the acid to the methyl ester to facilitate handling and downstream purification. Scale: 5.0 kg Input

-

Setup: Charge a 50 L glass-lined reactor with 2-bromophenylacetic acid (5.0 kg, 23.25 mol) and Methanol (25 L, 5 vol).

-

Catalyst Addition: Slowly add concentrated Sulfuric Acid (H2SO4, 0.25 L) while stirring. Note: Exothermic.[1]

-

Reaction: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor by HPLC/TLC until starting material < 1.0%.

-

Work-up:

-

Cool to 20°C.

-

Concentrate under reduced pressure to remove approx. 80% of Methanol.

-

Dilute residue with Dichloromethane (DCM) (15 L) and Water (15 L).

-

Separate phases.[2] Wash organic layer with Sat. NaHCO3 (to remove trace acid) and Brine.

-

Dry over Na2SO4, filter, and concentrate to yield Methyl 2-bromophenylacetate as a clear/pale oil.

-

Expected Yield: 95–99% (approx. 5.2 kg).

-

Technical Insight: This step is robust. The primary failure mode is incomplete conversion due to water accumulation. Ensure methanol is dry (<0.1% H2O). [Source 1.3]

Step 2: Nitration (Critical Safety Step)

Objective: Introduce the nitro group at the C5 position. Challenges:

-

Regioselectivity: The -CH2COOMe group directs para (C4) and ortho (C6), while the -Br directs para (C5) and ortho (C3). Careful temperature control favors the 5-nitro isomer (directed by Bromine) and minimizes dinitration.

-

Safety: Nitration is highly exothermic. Thermal runaway risk.[3][4]

Protocol (Pilot Scale):

-

Preparation: In a 50 L reactor with cryogenic cooling jacket, charge Sulfuric Acid (98%) (15 L). Cool to -10°C.

-

Substrate Addition: Dissolve Methyl 2-bromophenylacetate (5.0 kg) in minimal DCM or add neat if viscosity allows. (Neat addition requires very slow rate). Recommendation: Add neat dropwise to maintain T < 0°C.

-

Nitrating Agent: Prepare a mixture of Nitric Acid (70%) (1.1 eq) and H2SO4 (Mixed Acid).

-

Controlled Addition: Add Mixed Acid via dosing pump over 2–4 hours.

-

CCP (Critical Control Point): Internal temperature MUST NOT exceed 0°C. If T > 5°C, stop addition immediately.

-

-

Quench: Pour reaction mixture onto Ice/Water (50 kg) with vigorous stirring.

-

Safety: Use a separate quench vessel. Do not add water to the acid reactor.

-

-

Isolation: Extract with Ethyl Acetate or DCM. Wash with water and bicarbonate.

-

Purification: The crude will likely contain the 4-nitro and 5-nitro isomers.

-

Recrystallize from Ethanol/Heptane to isolate the Methyl 2-bromo-5-nitrophenylacetate .

-

Target Yield: 60–70% (isolated isomer).

-

Safety Validation: Nitration scale-up requires precise heat transfer calculations. The "adiabatic temperature rise" must be known. Never scale up more than 3x without calorimetry data (DSC/RC1). [Source 1.2, 1.14]

Step 3: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce -NO2 to -NH2 without breaking the Ar-Br bond (hydrodehalogenation). Why not Pd/C? Catalytic hydrogenation (H2, Pd/C) poses a high risk of debromination. Iron (Fe) or Tin (Sn) mediated reductions are chemoselective for nitro groups in the presence of halogens.

Protocol:

-

Setup: Charge reactor with Methyl 2-bromo-5-nitrophenylacetate (3.0 kg, purified), Ethanol (20 L), and Water (5 L).

-

Reagent: Add Ammonium Chloride (NH4Cl) (1.5 kg) and Iron Powder (325 mesh, 1.8 kg, ~3 eq).

-

Reaction: Heat to reflux (75–80°C) with vigorous mechanical stirring (Fe powder is heavy and settles).

-

Monitor by HPLC.[5] Reaction is typically complete in 2–4 hours.

-

-

Work-up:

-

Hot filtration through a Celite pad to remove Iron oxide sludge. Wash cake with hot Ethanol.

-

Concentrate filtrate to remove ethanol.

-

Extract aqueous residue with Ethyl Acetate.[2]

-

-

Final Polish: Crystallize from Isopropanol/Hexanes if necessary to achieve >98% purity.

Mechanistic Note: The Fe/NH4Cl system (Bechamp reduction) operates via electron transfer, which is kinetically much faster for the nitro group than the aryl-bromide bond, ensuring high chemoselectivity compared to catalytic hydrogenation. [Source 1.7, 1.8]

Pilot Plant Workflow & Safety Logic

The following diagram illustrates the unit operations and safety barriers for the critical Nitration step.

Figure 2: Pilot plant workflow for the nitration step emphasizing the temperature control feedback loop.

Analytical Specifications & Quality Control

To ensure the material is suitable for pharmaceutical use (GLP/GMP), the following specifications must be met at the pilot stage.

| Parameter | Specification | Method | Rationale |

| Appearance | Off-white to pale yellow solid | Visual | Color indicates oxidation/impurities.[6] |

| Purity | ≥ 98.0% | HPLC (Area %) | Critical for downstream coupling. |

| 5-Nitro Isomer | ≥ 99.0% (relative to other isomers) | HPLC/GC | Regio-isomers are difficult to remove later. |

| Water Content | ≤ 0.5% | Karl Fischer | Affects stoichiometry of next steps. |

| Iron Content | ≤ 20 ppm | ICP-MS | Residue from reduction step. |

| Bromine Retention | Positive ID | Mass Spec | Confirms no debromination occurred. |

References

-

BenchChem. (n.d.). Methyl 2-(2-bromo-5-nitrophenyl)acetate - Structure and Reactivity. Retrieved from 7

-

Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide: Hazards of Nitration and Thermal Runaway. Retrieved from 4

-

ChemicalBook. (n.d.). Synthesis of Methyl 2-(2-bromophenyl)acetate: General Procedures. Retrieved from 8[8][7]

-

ResearchGate. (2014). Best reagent for the selective reduction of a nitro group to amine in the presence of Halogens. Retrieved from 9

-

Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction: Chemoselectivity Reviews. Retrieved from 10

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. mdpi.com [mdpi.com]

- 6. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 7. Methyl 2-(2-bromo-5-nitrophenyl)acetate|Research Chemical [benchchem.com]

- 8. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Troubleshooting & Optimization

Common byproducts in "Methyl 5-amino-2-bromophenylacetate" synthesis and their removal

Technical Support Center: Synthesis & Purification of Methyl 5-amino-2-bromophenylacetate

Executive Summary

Target Molecule: Methyl 5-amino-2-bromophenylacetate CAS Registry Number: 1261618-73-8 (General analog reference) Primary Application: Intermediate in the synthesis of diazepine-based CNS active agents and prostaglandin D2 receptor antagonists.[1]

This technical guide addresses the specific impurity profiles associated with the two-step industrial synthesis of Methyl 5-amino-2-bromophenylacetate starting from Methyl 2-bromophenylacetate. The critical quality attributes (CQAs) of this synthesis are defined by two competing challenges: Regiocontrol during nitration and Chemoselectivity (Halogen retention) during reduction.

Part 1: The Synthetic Pathway & Impurity Map

The standard synthesis involves electrophilic aromatic substitution (Nitration) followed by selective reduction.[1] Understanding where byproducts originate is the first step to removal.[1]

Figure 1: Process flow diagram illustrating the origin of critical regioisomers and reduction byproducts during the synthesis of Methyl 5-amino-2-bromophenylacetate.

Part 2: Troubleshooting Guide

Phase 1: Nitration Issues (Regioselectivity & Hydrolysis)

Context: Nitrating Methyl 2-bromophenylacetate involves a conflict between directing groups.[1] The bromine (at C2) directs ortho/para (to positions 3 and 5), while the alkyl-acetate chain (at C1) directs ortho/para (to positions 4 and 6).

-

Target: Position 5 (Para to Bromine).

-

Competitor: Position 4 (Para to Alkyl).[1]

Problem 1: High levels of the 4-nitro isomer (Byproduct A)

-

Symptom: HPLC shows a persistent peak (approx. 5-15%) close to the major product.[1] NMR shows a splitting pattern change (singlet vs. doublet coupling).[1]

-

Root Cause: While Bromine is a deactivator, the steric bulk of the acetate group at C1 partially blocks C6, but C4 remains accessible. If the reaction temperature is too high, selectivity for the thermodynamic product (C5) decreases.

-

Corrective Action:

-

Temperature Control: Maintain nitration temperature strictly between -10°C and 0°C . Higher temperatures (>10°C) increase the activation energy available for the 4-nitro transition state.[1]

-

Solvent Selection: Use Acetic Anhydride as a co-solvent.[1] It forms acetyl nitrate (active species) which is more sterically demanding, enhancing para-selectivity relative to the bromine.

-

Purification: The 4-nitro isomer typically has higher solubility in alcohols.[1] Recrystallize the crude nitro-intermediate from Methanol/Water (9:1) before proceeding to reduction.[1]

-

Problem 2: Formation of the Free Acid (Byproduct B)

-

Symptom: Loss of the methyl singlet (~3.6 ppm) in NMR; broad peak appearance >11 ppm.

-

Root Cause: The methyl ester is labile under strong acidic conditions (H2SO4/HNO3), especially if moisture is present or during aqueous workup.

-

Corrective Action:

-

Dry Reagents: Ensure H2SO4 is >98% and HNO3 is fuming (low water content).[1]

-

Quenching: Pour the reaction mixture onto crushed ice rapidly rather than water to minimize the time the ester spends in dilute hot acid.

-

Remediation: If the acid forms, do not discard.[1] Treat the crude mixture with Thionyl Chloride (SOCl2) followed by Methanol to re-esterify before the reduction step.

-

Phase 2: Reduction Issues (Chemoselectivity)

Context: Reducing the nitro group to an amine without removing the bromine atom is the most difficult step. Standard catalytic hydrogenation (Pd/C + H2) is fatal to this synthesis as it rapidly causes hydrodebromination.[1]

Problem 3: De-bromination (Byproduct C)

-

Symptom: Mass spectrometry shows a product mass of [M-Br+H] (Loss of ~79/81 amu).[1] The isotopic pattern of Bromine (1:1 ratio of M/M+2) disappears.

-

Root Cause: Palladium (Pd) inserts into the Ar-Br bond, facilitating hydrogenolysis.

-

Corrective Action:

-

Switch Catalyst: DO NOT use Pd/C.

-

Recommended Method A (Chemical): Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl2) in Ethanol. These methods are highly chemoselective for nitro reduction and leave aryl halides intact [1].[1]

-

Recommended Method B (Catalytic): If hydrogenation is required, use Platinum on Carbon (Pt/C) poisoned with sulfides, or Raney Nickel at ambient pressure. Platinum is significantly less active toward Ar-Br bonds than Palladium.[1]

-

Problem 4: Azo/Azoxy Dimerization (Byproduct D)

-

Symptom: Colored impurities (orange/red) that persist after workup.[1] High molecular weight peaks in LC-MS (dimers).

-

Root Cause: Reduction proceeding via nitroso intermediates under basic conditions or insufficient reducing power.[1]

-

Corrective Action:

-

Acidic Media: Conduct the reduction in acidic media (e.g., Fe/NH4Cl or Fe/AcOH). Azo coupling is favored in alkaline environments.[1]

-

Concentration: Avoid high concentrations of the nitro-intermediate, which increases the bimolecular collision probability required for dimerization.

-

Part 3: Impurity Profile Summary

| Impurity ID | Chemical Name | Origin Step | Detection (Key Feature) | Removal Strategy |

| Impurity A | Methyl 4-amino-2-bromophenylacetate | Nitration (Regioisomer) | 1H NMR: Different coupling constants for aromatic protons.[1] | Recrystallization of the Nitro intermediate (pre-reduction). |

| Impurity B | 5-amino-2-bromophenylacetic acid | Hydrolysis | LC-MS: Mass -14 amu (Loss of CH2).[1] | Re-esterification (MeOH/H+); Wash with NaHCO3 (removes acid into aqueous).[1] |

| Impurity C | Methyl 3-aminophenylacetate | Reduction (Over-reduction) | MS: Loss of Br pattern.[1] NMR: Loss of substitution pattern.[1] | Prevention only. Use Fe/AcOH or Pt/C. Difficult to separate.[1] |

| Impurity D | Azobenzene derivatives | Reduction (Coupling) | Visual: Deep orange color.[1] | Column chromatography (Non-polar eluent). |

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic transfer hydrogenation (e.g., Formic acid/Pd) for this reaction? A: No. While transfer hydrogenation is milder, Palladium will still catalyze the oxidative addition into the C-Br bond.[1] If you must use transfer hydrogenation, use Raney Nickel with hydrazine or formic acid, as Nickel is less prone to dehalogenation under these conditions [2].

Q2: My final product is dark and oily. How do I crystallize it? A: Amino-esters are prone to oxidation (browning).[1]

-

Salt Formation: Convert the free base amine to the Hydrochloride salt (using HCl in Dioxane/Ether).[1] The salt is usually a stable, white solid that is easier to recrystallize (e.g., from iPrOH/EtOAc).

-

Purification: If keeping the free base, filter through a short pad of silica gel using Hexane/EtOAc (3:1) to remove oxidative oligomers.[1]

Q3: Why is the melting point of my intermediate lower than reported? A: This almost invariably indicates the presence of the 4-nitro isomer . Isomeric mixtures significantly depress melting points.[1] Run a quantitative NMR (qNMR) or GC-MS to determine the isomeric ratio.[1] If the 4-nitro content is >5%, recrystallize from methanol before reducing.[1]

References

-

Reduction of Nitro Compounds. Wikipedia / Organic Chemistry Portal. Iron and Zinc-based reductions are standard for halonitroarenes to prevent dehalogenation.[1] Available at: [Link]

-

Selective Reduction of Nitroarenes. Thieme Connect. Discusses chemoselectivity of various metal catalysts in the presence of halides. Available at: [Link]

Sources

Managing temperature control in large-scale "Methyl 5-amino-2-bromophenylacetate" synthesis

Topic: Managing temperature control in large-scale "Methyl 5-amino-2-bromophenylacetate" synthesis Content Type: Technical Support Center (Tier 3 Engineering Guide) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Case ID: T-MAC-5A2B-001 Status: Active Priority: Critical (Thermal Safety & Impurity Control)

Core Directive: Process Overview & Critical Parameters

Executive Summary: Methyl 5-amino-2-bromophenylacetate is a high-value intermediate, often utilized in the synthesis of indole-based pharmacophores and kinase inhibitors. The synthesis typically involves two primary stages: the esterification of 2-bromo-5-nitrophenylacetic acid followed by the chemoselective reduction of the nitro group.

The Engineering Challenge: The primary failure modes in scaling this chemistry are thermal runaway during nitro-reduction and hydrodehalogenation (loss of the bromine atom) if the temperature/catalyst system is mismanaged.

Critical Process Parameters (CPP) - Thermal Control

| Parameter | Target Range | Critical Limit | Consequence of Excursion |

| Esterification Temp | 60–65°C (Reflux) | >70°C (Pressurized) | Methanol flash-off; degradation of acid sensitive moieties. |

| H₂SO₄ Addition Rate | < 1.0 L/min (at 2000L scale) | T > 35°C (during addition) | Violent exotherm; localized charring/tars. |

| Reduction Temp | 50–60°C | > 75°C | CRITICAL: Rapid debromination (impurity generation); H₂ accumulation. |

| Quench Temp | < 25°C | > 40°C | Hydrolysis of the methyl ester back to acid. |

Troubleshooting Guide (Q&A)

Q1: We are seeing a 15% yield loss due to "des-bromo" impurity (Methyl 3-aminophenylacetate) during the hydrogenation step. How do we stop this?

A: This is a classic chemoselectivity issue. Standard Palladium on Carbon (Pd/C) catalysts will readily cleave aryl-bromide bonds under hydrogen pressure, especially at elevated temperatures.

-

Root Cause: Over-activity of the catalyst and high temperature (>50°C) promotes oxidative addition of Pd into the C-Br bond.

-

Solution 1 (Catalyst Switch): Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum . These are specifically designed to reduce nitro groups while preserving halogens.

-

Solution 2 (Chemical Reduction): If reactor geometry allows, move to a Bechamp Reduction (Fe/NH₄Cl) or Iron/Acetic Acid protocol. This method is thermodynamically incapable of breaking the C-Br bond under standard conditions, guaranteeing >99% retention of the bromine.

-

Thermal Interlock: If continuing with hydrogenation, strictly limit temperature to <40°C and stop the reaction immediately upon H₂ uptake cessation.

Q2: During the esterification setup, the reactor temperature spikes uncontrollably when adding Thionyl Chloride (or H₂SO₄) to the methanolic solution.

A: You are likely adding the acid catalyst too fast relative to your cooling jacket's heat removal capacity (

-

Immediate Fix: Stop addition. Engage full cooling. Verify agitator RPM is maximized to prevent "hot spots" where acid concentration is locally high.

-

Process Change: Pre-cool the methanol to 0°C before addition. Switch to a "Reverse Addition" protocol if possible: Add the acetyl chloride/thionyl chloride to the methanol slowly to generate anhydrous HCl in situ, then add the phenylacetic acid substrate.

-

Engineering Control: Implement a dosage-control loop where the feed pump automatically cuts off if Reactor

.

Q3: The final product is turning dark brown/black upon drying. Is this thermal degradation?

A: Yes, but likely oxidative degradation accelerated by heat. Anilines are electron-rich and prone to oxidation (forming quinone-imines/tars) when exposed to air at elevated temperatures.

-

Diagnosis: Check your vacuum dryer temperature.

-

Recommendation: Do not exceed 40°C during drying. Ensure the atmosphere is inert (Nitrogen bleed).

-

Stabilization: Consider storing the product as the HCl salt (Methyl 5-amino-2-bromophenylacetate hydrochloride). The salt form is significantly more thermally stable and resistant to oxidation than the free base.

Detailed Experimental Protocols

Protocol A: Safe Large-Scale Esterification

Objective: Synthesis of Methyl 2-bromo-5-nitrophenylacetate

-

Preparation: Charge Reactor A (Glass-lined) with Methanol (10 vol) . Cool to 0–5°C.

-

Acid Activation: Slowly charge Thionyl Chloride (1.2 eq) or Conc. H₂SO₄ (0.5 eq) via a dip tube.

-

Control: Maintain internal temperature < 20°C. (Exothermic).

-

Wait: Stir for 30 mins to ensure active species formation.

-

-

Substrate Addition: Charge 2-bromo-5-nitrophenylacetic acid (1.0 eq) portion-wise.

-

Reaction: Heat to reflux (approx. 65°C) for 4–6 hours.

-

Monitor: HPLC for consumption of acid (< 1.0%).

-

-

Workup: Cool to 20°C. Concentrate under vacuum to remove 80% of Methanol. Quench residue into Ice/Water/NaHCO₃ mixture. Filter solids.[1]

Protocol B: Chemoselective Iron Reduction (Recommended for Scale-up)

Objective: Synthesis of Methyl 5-amino-2-bromophenylacetate without Debromination

-

Slurry Setup: In Reactor B, charge Methyl 2-bromo-5-nitrophenylacetate (1.0 eq) , Ethanol (5 vol) , and Water (2 vol) .

-

Activation: Add Ammonium Chloride (3.0 eq) or Acetic Acid (5 vol) . Heat mixture to 60°C.

-

Iron Addition (The Exotherm Source): Add Iron Powder (325 mesh, 4.0 eq) in 5 portions over 1 hour.

-

Critical: Wait for the exotherm to subside between portions. Maintain Temp 60–75°C. Do not allow T > 80°C.

-

-

Completion: Stir at 70°C for 2–4 hours. Monitor by TLC/HPLC (Disappearance of Nitro).

-

Filtration: Filter hot through a Celite pad to remove Iron oxide sludge. (Caution: Pyrophoric iron waste).

-

Isolation: Concentrate filtrate. Neutralize with NaHCO₃. Extract into Ethyl Acetate or crystallize directly.

Process Visualization & Logic

The following diagram illustrates the thermal control logic and decision pathways for the synthesis, highlighting safety interlocks.

Caption: Process flow diagram illustrating thermal checkpoints and the critical decision branch for reduction methodology to ensure bromine retention.

References

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Selectivity and Methods. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups: Fe/HCl and Hydrogenation.[2] Retrieved from [Link]

-

Thieme Connect. (2014). Chemoselective Reduction of Nitroarenes using Gold Catalysts. Retrieved from [Link]

Sources

Validation & Comparative

Confirming the regioselectivity of reactions involving "Methyl 5-amino-2-bromophenylacetate"

Topic: Confirming the Regioselectivity of Reactions Involving "Methyl 5-amino-2-bromophenylacetate" Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bifunctional Ambiguity

Methyl 5-amino-2-bromophenylacetate (CAS: 57486-69-8 derivative) represents a classic "linchpin" scaffold in medicinal chemistry. Its utility lies in its orthogonal reactivity : it possesses a nucleophilic aniline handle (C5-

For drug developers, the challenge is not reactivity, but regioselectivity . In uncontrolled palladium-catalyzed environments, this molecule faces a "lethal divergence":

-

Desired Path A (Suzuki): C-C coupling at C2-

(preserving the amine). -

Desired Path B (N-Functionalization): Amine modification (preserving the bromide).

-

Competing Path C (Polymerization): Self-condensation via intermolecular Buchwald-Hartwig coupling.

-

Competing Path D (Cyclization): Intramolecular amidation to form oxindoles.

This guide provides a validated experimental framework to confirm and control these regioselective pathways, supported by mechanistic logic and diagnostic data.

The Regioselectivity Map

The following decision tree illustrates the controlled divergence required to access distinct chemical spaces from this single precursor.

Figure 1: Divergent synthetic pathways controlled by reaction conditions. Blue indicates the starting scaffold; Green, Yellow, and Red indicate distinct product classes.

Critical Comparison: C-Selective vs. N-Selective Protocols

To confirm regioselectivity, one must prove that reaction at one site leaves the other electronically and sterically intact.

Scenario A: Chemoselective Suzuki Coupling (C-C Bond Formation)

The Challenge: Preventing the free amine from poisoning the Pd catalyst or participating in competitive N-arylation (Buchwald-Hartwig). The Solution: Ligand control and base selection.[1][2][3] Use a bidentate ligand (dppf) to enforce reductive elimination over amine coordination, and a weak inorganic base to prevent amine deprotonation.

Validated Protocol

-

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq),

(3 mol%), -

Solvent System: 1,4-Dioxane : Water (4:1). The water is critical for dissolving the inorganic base, keeping the organic phase neutral enough to suppress amine activation.

-

Conditions: Degas vigorously (Argon sparge). Heat to 80°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with brine. The amine remains free.

Scenario B: Chemoselective N-Acylation

The Challenge: Avoiding hydrolysis of the methyl ester or displacement of the bromide. The Solution: Kinetic control at low temperature. The amine is significantly more nucleophilic than the steric-hindered ester enolate or the aryl bromide.

Validated Protocol

-

Reagents: Scaffold (1.0 eq), Acetyl Chloride (1.1 eq),

(1.5 eq). -

Solvent:

(Anhydrous). -

Conditions: 0°C addition, warm to RT over 1 hour.

-

Outcome: Quantitative conversion to the acetamide without affecting the Br or Ester.

Analytical Confirmation (Data & Logic)

The following table summarizes the diagnostic signals required to confirm which regioisomer has been formed.

| Feature | Starting Material | Product A (Suzuki) | Product B (N-Acyl) | Product C (Oxindole) |

| Reaction Type | N/A | C-C Coupling | N-Acylation | Cyclization |

| Key Reagent | N/A | AcCl | ||

| Broad singlet (~3.5-5.0 ppm, 2H) | Retained (Shifted slightly) | Lost (Replaced by NH amide ~8-10 ppm) | Lost (Replaced by cyclic NH) | |

| Aryl Region | 3 signals (ABX pattern) | Increased complexity (New Ar protons) | Unchanged (Slight downfield shift) | Unchanged pattern |

| Methyl Ester ( | Singlet (~3.7 ppm, 3H) | Retained | Retained | Lost (Disappears upon cyclization) |

| Mass Spec (Br Pattern) | 1:1 doublet (M, M+2) | Lost (Single peak for biaryl) | Retained (1:1 doublet) | Retained (1:1 doublet) |

Expert Insight: The "Ester Diagnostic"

The most common error in working with this scaffold is accidental cyclization to the oxindole (Product C) during attempts to perform cross-coupling at high temperatures.

-

Check: If your NMR shows the disappearance of the methyl ester singlet (~3.7 ppm) but the retention of the aryl bromide pattern, you have failed to couple and instead cyclized the molecule.

Advanced Application: Indole Synthesis

For researchers aiming to build indole cores, this scaffold offers a specific "Sonogashira-Cyclization" route.

Figure 2: Sequential pathway to indole derivatives.

Protocol Note: Unlike the oxindole formation (which uses the internal ester), this pathway uses an external alkyne. To ensure regioselectivity here, the Sonogashira coupling must be performed at room temperature to avoid premature cyclization or polymerization.

References

-

Buchwald-Hartwig Amination Mechanisms

-

Suzuki Coupling Selectivity

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Indole Synthesis from o-Haloanilines

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews. Link

-

-

Oxindole Formation via Ester Cyclization

-

Beckett, A. H., & Daisley, R. W. (1968). Oxindoles: Synthesis of 6-bromo-oxindole. Journal of Pharmacy and Pharmacology. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.